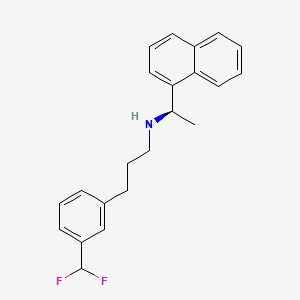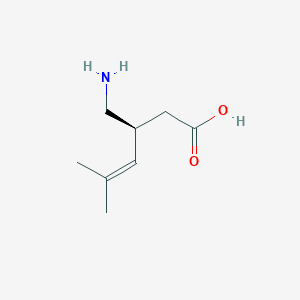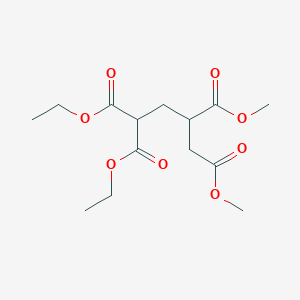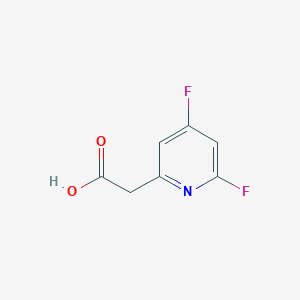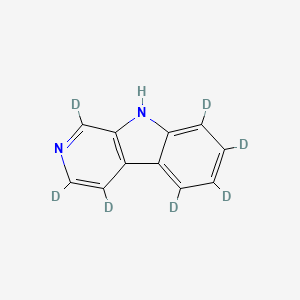
Nor Harmane-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nor Harmane-d7 is a deuterated form of norharmane, a β-carboline alkaloid. This compound is often used as a reference standard in analytical testing, particularly within the food and beverage sector . The deuterium labeling makes it useful in various scientific studies, including mass spectrometry, due to its unique isotopic properties.
Preparation Methods
The synthesis of Nor Harmane-d7 involves the incorporation of deuterium atoms into the norharmane structure. This can be achieved through various synthetic routes, including the thermolysis of substituted 4-aryl-3-azidopyridines . The reaction conditions typically involve high temperatures and specific catalysts to facilitate the incorporation of deuterium. Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Chemical Reactions Analysis
Nor Harmane-d7, like other β-carbolines, undergoes several types of chemical reactions:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like cyclohexane for non-polar reactions and various catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted β-carbolines.
Scientific Research Applications
Nor Harmane-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry for the detection and quantification of other compounds.
Biology: Studied for its interactions with biological molecules, including DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, including its cytotoxic properties.
Industry: Utilized in the food and beverage sector for analytical testing and quality control.
Mechanism of Action
The mechanism of action of Nor Harmane-d7 involves its interaction with various molecular targets. In biological systems, it can intercalate with DNA, affecting gene expression and cellular functions . It also interacts with proteins and enzymes, potentially inhibiting their activity and leading to various biological effects. The pathways involved in these interactions include modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Nor Harmane-d7 is unique due to its deuterium labeling, which distinguishes it from other β-carbolines like harmane and harmine . These similar compounds share structural similarities but differ in their biological activities and applications:
Harmane: Known for its sedative and antidepressant effects.
Harmine: Exhibits antitumor and neuroprotective properties.
Harmaline: Used for its hallucinogenic effects in traditional medicine.
This compound’s uniqueness lies in its isotopic labeling, making it particularly valuable in analytical and research applications where precise quantification and detection are required.
Properties
Molecular Formula |
C11H8N2 |
|---|---|
Molecular Weight |
175.24 g/mol |
IUPAC Name |
1,3,4,5,6,7,8-heptadeuterio-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H/i1D,2D,3D,4D,5D,6D,7D |
InChI Key |
AIFRHYZBTHREPW-GSNKEKJESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(N2)C(=NC(=C3[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


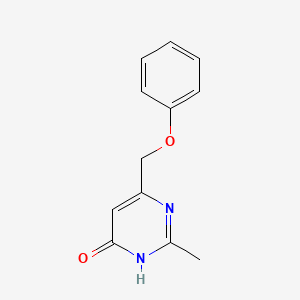
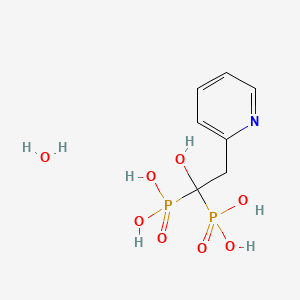
![2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1-(piperazin-1-yl)ethanone](/img/structure/B13445006.png)
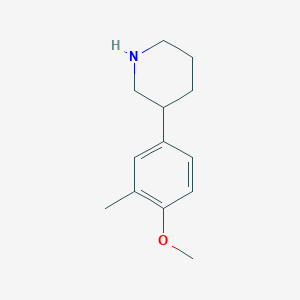
![4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2'-bipyrimidine](/img/structure/B13445012.png)
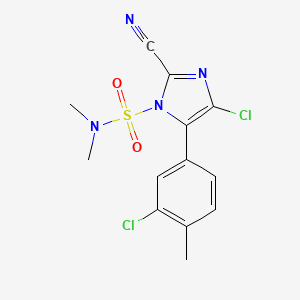
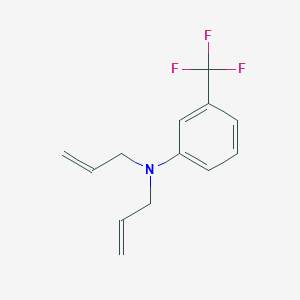
![[(10Z)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-(5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl)oxypyridine-2-carboxylate](/img/structure/B13445038.png)
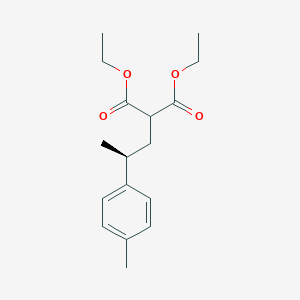
![N-[(2,4-Difluorophenyl)methyl]-2,4-difluoro-benzenemethanamine](/img/structure/B13445042.png)
